

Initial In Vitro Characterization of PU-H71 Hydrate: A Technical Guide

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Compound of Interest

Compound Name: PU-H71 hydrate

Cat. No.: B610339

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Abstract

PU-H71 is a potent, purine-scaffold, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.^{[1][2]} This technical guide provides a comprehensive overview of the initial in vitro characterization of **PU-H71 hydrate**, summarizing its mechanism of action, inhibitory activity against various cancer cell lines, and its impact on key signaling pathways. Detailed experimental protocols and visual representations of cellular mechanisms are included to facilitate further research and development.

Mechanism of Action

PU-H71 selectively binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.^{[1][3]} This inhibition disrupts the HSP90-client protein interactions, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of a multitude of oncogenic client proteins.^{[1][3]} The consequential destabilization of these proteins disrupts critical signaling pathways essential for cancer cell proliferation, survival, and metastasis, ultimately leading to cell cycle arrest and apoptosis.^{[1][4]}

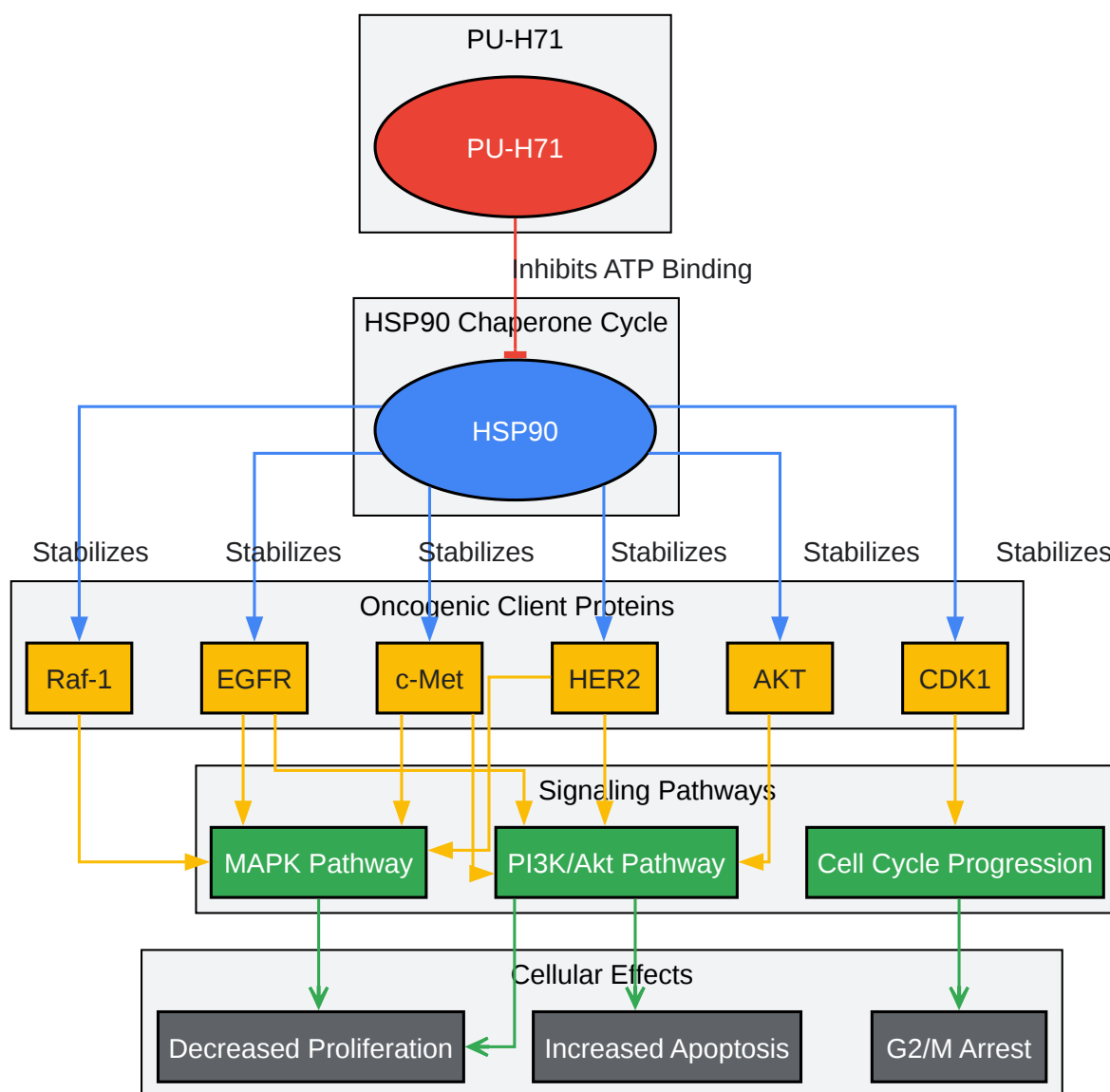
Quantitative In Vitro Activity

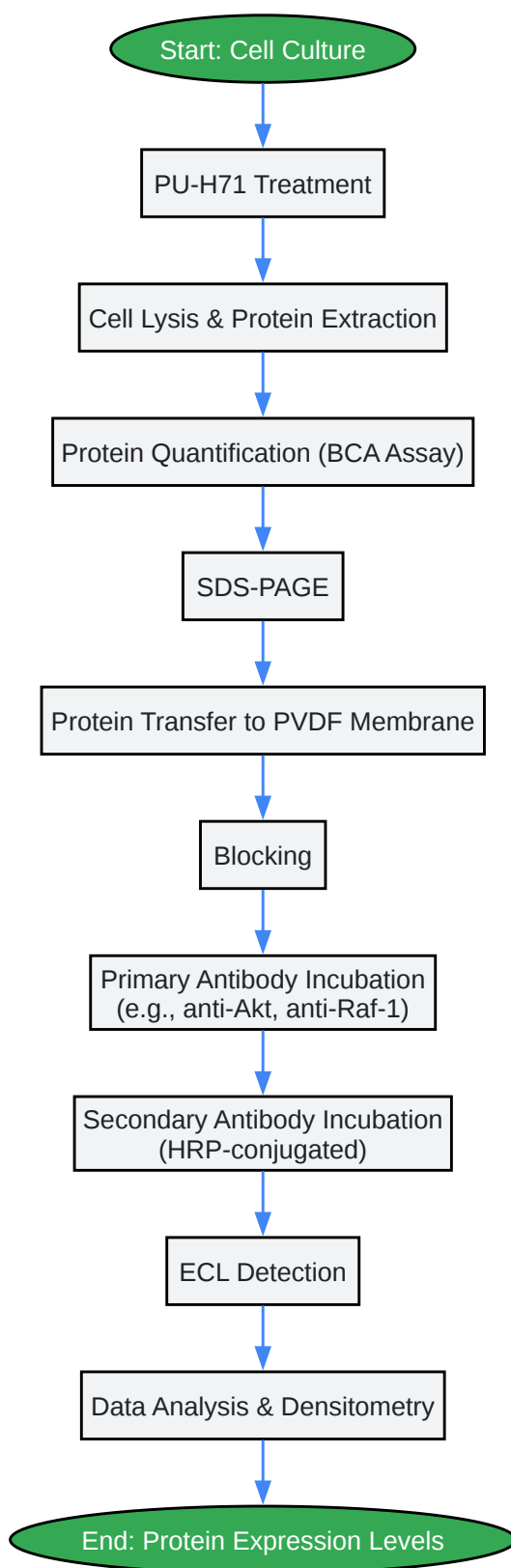
The in vitro potency of PU-H71 has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in triple-negative breast cancer (TNBC) and glioma cells.

Cell Line	Cancer Type	IC50 (nM)	Reference
MDA-MB-468	Triple-Negative Breast Cancer	51 - 65	[2]
MDA-MB-231	Triple-Negative Breast Cancer	140	[2]
HCC-1806	Triple-Negative Breast Cancer	87	[2]
SKBr3	Breast Cancer	17	
MCF-7	Breast Cancer	31	
Glioma Cells (sensitive)	Glioblastoma	100 - 500	[5]
Glioma Cells (less sensitive)	Glioblastoma	1000 - 1500	[5]
Normal Human Astrocytes (NHA)	Normal Brain Cells	3000	[5]

Impact on Cellular Signaling Pathways

PU-H71's inhibition of HSP90 leads to the downregulation and inactivation of numerous client proteins, profoundly affecting several oncogenic signaling pathways.





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References

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